

# A Technical Guide to Commercial Sourcing and Application of Methyl 2-bromopropionate-d4

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## Compound of Interest

Compound Name: Methyl 2-bromopropionate-d4

Cat. No.: B12401546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-bromopropionate-d4**, a deuterated building block with significant potential in pharmaceutical research and development. This document details its commercial availability, key technical specifications, a robust synthesis protocol, and its applications as a strategic tool in drug discovery.

## Introduction to Deuterated Building Blocks in Drug Development

Deuterium-labeled compounds are increasingly utilized in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.<sup>[1]</sup> **Methyl 2-bromopropionate-d4** serves as a versatile deuterated building block for the introduction of a deuterated propionate moiety into target molecules.

## Commercial Availability

Methyl (±)-2-Bromopropionate-2,3,3,3-d4 is available from specialized chemical suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are CDN Isotopes

and MedChemExpress. While a broad range of general chemical suppliers stock the non-deuterated analogue, sourcing of the deuterated version requires a more targeted approach.

Below is a summary of commercial supplier information for **Methyl 2-bromopropionate-d4** and its immediate precursor, which is also commercially available.

Table 1: Commercial Supplier Information for Methyl (±)-2-Bromopropionate-2,3,3,3-d4

Supplier	Product Name	Catalog Number	CAS Number	Isotopic Purity	Notes
CDN Isotopes	Methyl (±)-2-Bromopropionate-2,3,3,3-d4	D-7344	1398065-68-3	Typically ≥98 atom % D	A leading manufacturer of deuterated compounds. <a href="#">[2]</a>
MedChemExpress	Methyl 2-bromopropionate-d4	HY-W102336S	1398065-68-3	Not specified	Supplier of advanced biochemicals for research.

Table 2: Commercial Supplier Information for the Precursor (±)-2-Bromopropionic-2,3,3,3-d4 Acid

Supplier	Product Name	Catalog Number	CAS Number	Isotopic Purity	Available Quantities & Pricing
CDN Isotopes	(±)-2-Bromopropionic-2,3,3,3-d4 Acid	D-5598	60153-93-7	98 atom % D	0.5 g (262.00), 1g(262.00) , 1g(435.00)

Note: Pricing and availability are subject to change and should be confirmed with the supplier.

## Technical Data

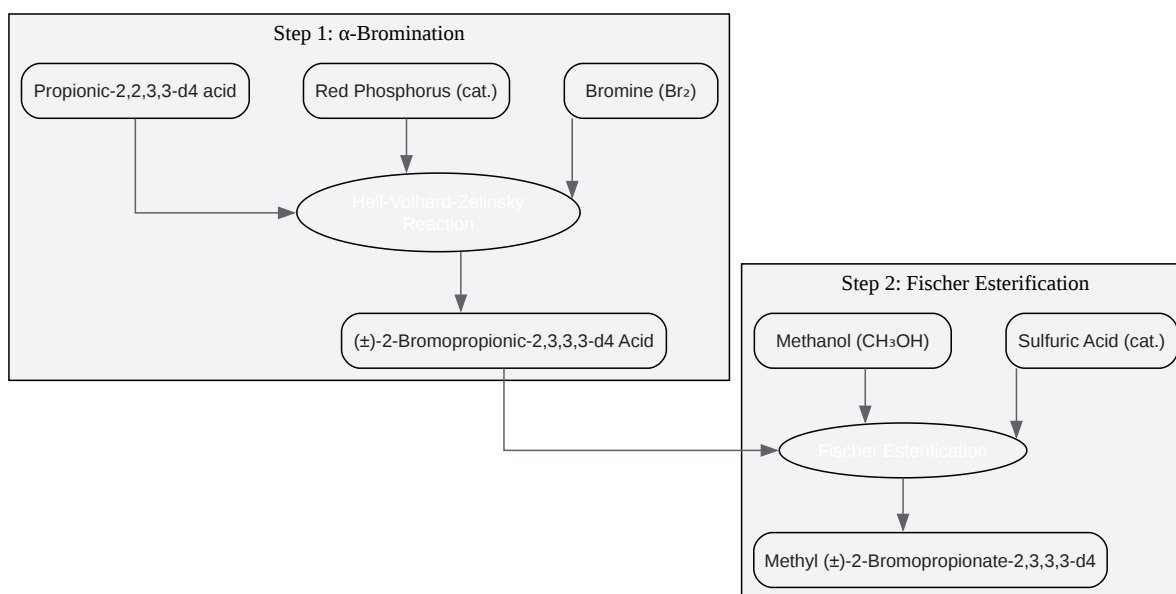
Table 3: Physicochemical Properties of Methyl (±)-2-Bromopropionate-2,3,3,3-d4

Property	Value	Reference
Chemical Formula	C <sub>4</sub> H <sub>3</sub> D <sub>4</sub> BrO <sub>2</sub>	MedChemExpress
Molecular Weight	171.03 g/mol	MedChemExpress
CAS Number	1398065-68-3	MedChemExpress
Unlabeled CAS	5445-17-0	MedChemExpress
Appearance	Not Specified	-
Isotopic Purity	Typically ≥98 atom % D	Inferred from CDN Isotopes' standards[3]

## Synthesis of Methyl 2-bromopropanoate-d<sub>4</sub>

The synthesis of **Methyl 2-bromopropanoate-d<sub>4</sub>** can be readily achieved through a two-step process starting from the commercially available deuterated carboxylic acid precursor. The methodology involves an initial α-bromination followed by a standard Fischer esterification.

## Synthesis Workflow



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Caption: Synthesis workflow for **Methyl 2-bromopropanoate-d4**.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for α-bromination and Fischer esterification.

### Step 1: Synthesis of (±)-2-Bromopropionic-2,3,3,3-d4 Acid

This step utilizes the Hell-Volhard-Zelinsky reaction for the α-bromination of a carboxylic acid.

- Materials:

- Propionic-2,2,3,3-d4 acid ( $\text{CD}_3\text{CD}_2\text{CO}_2\text{H}$ )
- Red phosphorus (catalytic amount)
- Bromine ( $\text{Br}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic-2,2,3,3-d4 acid and a catalytic amount of red phosphorus.
  - Gently heat the mixture to 40-50 °C.
  - Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
  - After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears.
  - Cool the reaction mixture to room temperature.
  - Slowly and carefully add water to hydrolyze the intermediate acyl bromide.
  - Extract the aqueous mixture with diethyl ether.
  - Combine the organic extracts and dry over anhydrous magnesium sulfate.
  - Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude ( $\pm$ )-2-Bromopropionic-2,3,3,3-d4 acid. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Methyl ( $\pm$ )-2-Bromopropionate-2,3,3,3-d4

This step employs a standard Fischer esterification.

- Materials:
  - (±)-2-Bromopropionic-2,3,3,3-d<sub>4</sub> acid
  - Anhydrous methanol (CH<sub>3</sub>OH)
  - Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, catalytic amount)
  - Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
  - Brine (saturated NaCl solution)
  - Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Procedure:
  - In a round-bottom flask, dissolve (±)-2-Bromopropionic-2,3,3,3-d<sub>4</sub> acid in an excess of anhydrous methanol.
  - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
  - Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, cool the mixture to room temperature.
  - Remove the excess methanol under reduced pressure.
  - Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - The final product, Methyl (±)-2-Bromopropionate-2,3,3,3-d<sub>4</sub>, can be purified by vacuum distillation.

## Applications in Drug Development and Research

**Methyl 2-bromopropanoate-d4** is a valuable tool for researchers in drug discovery and development. Its primary applications fall into two main categories: as a building block for the synthesis of deuterated drug candidates and as an internal standard for analytical studies.

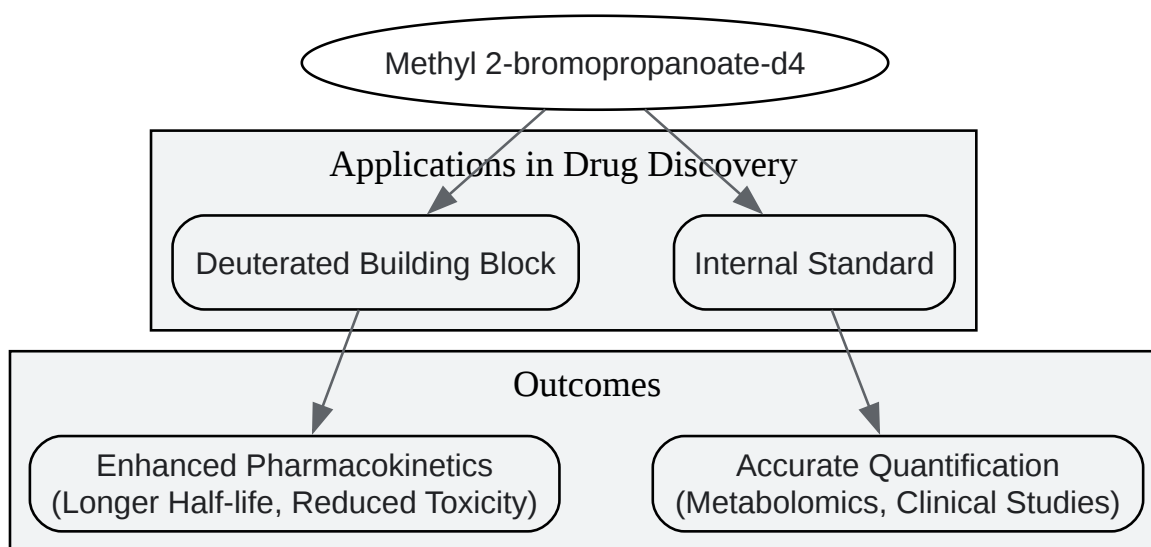
### Deuterated Building Block for Enhanced Pharmacokinetics

The introduction of deuterium at specific molecular positions can significantly alter a drug's metabolic profile. By using **Methyl 2-bromopropanoate-d4** in the synthesis of a new chemical entity, a deuterated propionate moiety can be incorporated. If this part of the molecule is susceptible to metabolic degradation, the presence of deuterium can slow down this process, leading to a more stable compound with a longer half-life and potentially a more favorable safety profile.<sup>[4][5]</sup>

### Internal Standard for Quantitative Analysis

In metabolic research and clinical studies, accurate quantification of endogenous metabolites and drug molecules is crucial. Stable isotope-labeled compounds, such as **Methyl 2-bromopropanoate-d4**, are ideal internal standards for mass spectrometry-based assays (LC-MS, GC-MS). As the deuterated standard is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

### Logical Relationship of Applications



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Caption: Applications of **Methyl 2-bromopropanoate-d4**.

## Conclusion

**Methyl 2-bromopropanoate-d4** is a commercially available, high-value deuterated building block for pharmaceutical research. Its accessibility from specialized suppliers and straightforward synthesis from its deuterated precursor make it a practical tool for medicinal chemists. The strategic incorporation of this moiety can lead to drug candidates with improved metabolic stability, while its use as an internal standard ensures high-quality quantitative data in analytical studies. This technical guide provides the foundational information for researchers to source and effectively utilize **Methyl 2-bromopropanoate-d4** in their drug development programs.

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## References

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